molecular formula C5H6ClFN2 B593083 2-Fluoropyridin-3-amine hydrochloride CAS No. 1827-26-5

2-Fluoropyridin-3-amine hydrochloride

Cat. No.: B593083
CAS No.: 1827-26-5
M. Wt: 148.565
InChI Key: WJPNJFGTEBMFLI-UHFFFAOYSA-N
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Description

2-Fluoropyridin-3-amine hydrochloride is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of significant interest in various fields, including medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoropyridin-3-amine hydrochloride typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with ammonia to yield 2-fluoropyridin-3-amine, which is subsequently converted to its hydrochloride salt.

Industrial Production Methods

Industrial production of fluorinated pyridines often involves the use of fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) to achieve the desired fluorination . The resulting product is then purified and converted to the hydrochloride salt for further use.

Chemical Reactions Analysis

Types of Reactions

2-Fluoropyridin-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, which can be further utilized in different applications.

Scientific Research Applications

2-Fluoropyridin-3-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoropyridin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, through its fluorine atom. The electron-withdrawing nature of the fluorine atom can influence the compound’s binding affinity and reactivity, leading to its desired effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoropyridin-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other fluorinated pyridines. Its hydrochloride form also enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

2-fluoropyridin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2.ClH/c6-5-4(7)2-1-3-8-5;/h1-3H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPNJFGTEBMFLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678746
Record name 2-Fluoropyridin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1827-26-5
Record name 2-Fluoropyridin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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